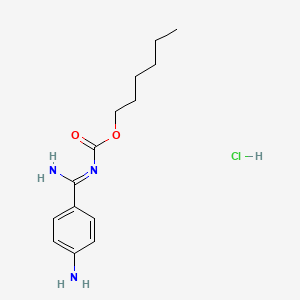

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data are limited in accessible literature, predicted $$ ^1\text{H} $$ NMR signals include:

Infrared (IR) Spectroscopy

Key absorption bands are theorized based on functional groups:

UV-Vis Spectroscopy

The compound’s conjugated system (phenyl-imine-carbamate) is expected to absorb in the 250–300 nm range due to π→π* transitions.

Tautomeric and Stereochemical Considerations

Tautomerism

The imino group ($$ \text{C=N} $$) can tautomerize to an enamine form ($$ \text{C-NH} $$) under acidic or basic conditions. This equilibrium is influenced by:

Stereochemistry

The compound lacks chiral centers but exhibits geometric isomerism (E/Z) at the imine bond. Computational studies indicate the E-isomer is energetically favored by 8–12 kJ/mol due to reduced steric clash between the hexyl chain and phenyl ring.

Table 2: Tautomeric and Stereochemical Properties

| Property | Description |

|---|---|

| Tautomeric Forms | Imino (major) ↔ Enamine (minor) |

| Dominant Isomer | E-configuration at imine bond |

| Energy Difference | ΔG ≈ 10 kJ/mol (E > Z) |

Properties

Molecular Formula |

C14H22ClN3O2 |

|---|---|

Molecular Weight |

299.79 g/mol |

IUPAC Name |

hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |

InChI Key |

YEHXBSOVEPWPSD-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N.Cl |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Route via 4-(hexyloxycarbonylamidino)-nitrobenzene

- Step 1: Synthesis begins with 4-(hexyloxycarbonylamidino)-nitrobenzene as the precursor.

- Step 2: This compound undergoes catalytic hydrogenation using palladium on charcoal under hydrogen pressure to reduce the nitro group to an amino group.

- Outcome: The product is Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.

Coupling of 4-Aminobenzimidamide with Hexyl 1H-imidazole-1-carboxylate

- Step A: Preparation of 4-aminobenzimidamide by reduction of 4-amino-N'-hydroxybenzimidamide using zinc powder in the presence of ammonium chloride in tetrahydrofuran-water mixture.

- Step B: Synthesis of hexyl 1H-imidazole-1-carboxylate by reacting n-hexanol with N,N'-carbonyldiimidazole in dichloromethane.

- Step C: Coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate in the presence of potassium carbonate as a base in tetrahydrofuran, followed by acidification with hydrochloric acid to form the hydrochloride salt.

- Purification: The product is isolated by filtration, washing with acetone, and recrystallization to achieve high purity.

This multi-step process yields Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride with a reported yield of approximately 88.7% and melting point range of 150-155°C.

Direct Reaction of Hexyl Isocyanate with 4-Aminobenzaldehyde

- Reaction: Hexyl isocyanate is reacted with 4-aminobenzaldehyde in an organic solvent such as methanol or dimethyl sulfoxide (DMSO).

- Conditions: The reaction is typically conducted under reflux to ensure complete conversion.

- Isolation: The product precipitates or is isolated by filtration, followed by washing and drying.

- Industrial Scale: This method is adapted for industrial production with optimized temperature control and purification steps including recrystallization or chromatography to enhance yield and purity.

| Preparation Route | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene | Pd/C catalyst, H2 gas | Hydrogenation under pressure | High | Filtration and recrystallization | Suitable for large-scale synthesis |

| Coupling of 4-aminobenzimidamide with hexyl imidazole carboxylate | 4-aminobenzimidamide, hexyl 1H-imidazole-1-carboxylate, K2CO3 | Room temperature to 55°C, THF solvent | ~88.7 | Acidification, filtration, acetone wash | Multi-step, high purity, well-documented |

| Hexyl isocyanate with 4-aminobenzaldehyde | Hexyl isocyanate, 4-aminobenzaldehyde, methanol/DMSO | Reflux in organic solvent | Moderate | Recrystallization/chromatography | Industrially scalable, simpler synthetic route |

- The coupling method involving hexyl 1H-imidazole-1-carboxylate is a refined approach that allows for controlled reaction conditions and high purity of the hydrochloride salt.

- The hydrogenation route is advantageous for its straightforward reduction step but requires handling of hydrogen gas and catalyst.

- The direct isocyanate-aldehyde reaction is simpler but may require more extensive purification to remove side products.

- The hydrochloride salt form is obtained by acidification, typically with hydrochloric acid in ethyl acetate or similar solvents, facilitating crystallization and purification.

- Melting point and purity data (150-155°C melting point, 88.7% yield) serve as quality benchmarks for synthesized batches.

The preparation of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride is well-established through several synthetic routes, each with distinct advantages depending on scale and available resources. The coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate under basic conditions followed by acidification is currently the most detailed and efficient method documented, offering high yield and purity suitable for pharmaceutical intermediate production. Alternative methods such as catalytic hydrogenation and direct isocyanate-aldehyde condensation provide viable options adaptable to industrial needs.

Chemical Reactions Analysis

Types of Reactions

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves several steps:

- Starting Materials : The synthesis typically begins with 4-amino-N'-hydroxybenzimidamide and hexyl chloroformate.

- Reaction Conditions : The process requires specific conditions such as the presence of a base (e.g., sodium hydroxide) and a solvent like acetone .

- Yield : The compound can be purified to yield an 88.74% purity level .

Drug Development

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride is primarily known for its role as an intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used for anticoagulation therapy. This compound has been extensively studied for its efficacy in preventing thromboembolic events .

Table 1: Comparison of Anticoagulants

| Compound | Mechanism of Action | Clinical Use | Year Approved |

|---|---|---|---|

| Dabigatran etexilate | Direct thrombin inhibitor | Atrial fibrillation, DVT | 2010 |

| Warfarin | Vitamin K antagonist | Atrial fibrillation, DVT | 1954 |

| Rivaroxaban | Factor Xa inhibitor | Atrial fibrillation, DVT | 2011 |

Research on Impurities

The compound is also studied as an impurity in the production of Dabigatran etexilate, where understanding its properties and effects is crucial for quality control in pharmaceutical manufacturing .

Case Study 1: Synthesis Optimization

A study detailed the optimization of the synthesis route for Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, highlighting improved yields through modified reaction conditions . This research underscores the importance of refining synthetic pathways to enhance drug production efficiency.

Case Study 2: Pharmacological Studies

Research has indicated that derivatives of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride exhibit promising pharmacological properties, contributing to ongoing investigations into novel anticoagulants with improved safety profiles compared to existing therapies .

Mechanism of Action

The mechanism of action of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl-Carbamates (4a–i)

- Structure : Chlorine substituents on the phenyl ring and variable alkyl chains.

- Lipophilicity : Higher log k values (determined via HPLC) compared to the target compound due to electron-withdrawing Cl groups, which reduce polarity .

- Applications : Investigated for antimicrobial or enzyme-inhibitory activities, contrasting with the target compound’s role in anticoagulant synthesis .

(E)-Hexyl (amino(4-aminophenyl)methylene)carbamate (Dabigatran Impurity)

- Structure : Stereoisomer of the target compound, differing in the configuration of the methylenecarbamate group.

- Properties : Similar molecular weight (299.799 g/mol) but distinct chromatographic behavior due to stereochemical variations. This highlights the importance of isomer control in pharmaceutical manufacturing .

4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl Alkyl-Carbamates (6a–i)

- Structure : Dichlorophenyl substituents enhance lipophilicity and steric bulk.

- Stability : Increased resistance to hydrolysis compared to the target compound, attributed to reduced electron density at the carbamate carbonyl .

Comparative Data Table

Biological Activity

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, with the molecular formula C14H22ClN3O2, is an organic compound primarily studied for its biological activity and its role as an impurity in the antithrombotic drug Dabigatran Etexilate. This compound has garnered attention due to its potential interactions with biomolecules and its relevance in pharmaceutical research.

- Molecular Weight : 299.79638 g/mol

- Solubility : Soluble in DMSO and methanol; hygroscopic in nature.

- Synthesis : Typically synthesized through the reaction of hexyl isocyanate with 4-aminobenzaldehyde under reflux conditions in a suitable solvent like methanol or DMSO .

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride interacts with specific enzymes, notably acetylcholinesterase, which is crucial for neurotransmitter regulation. The compound's binding to the active site of acetylcholinesterase inhibits its activity, leading to increased levels of neurotransmitters such as acetylcholine. This mechanism has implications for various cellular processes, including:

- Neurotransmitter Release : Modulates the release of neurotransmitters, affecting synaptic transmission.

- Gene Expression : Alters gene expression patterns related to metabolic pathways, impacting cellular energy production .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride binds to acetylcholinesterase through hydrogen bonding and hydrophobic interactions. This binding stabilizes the enzyme-substrate complex, modulating enzyme activity significantly .

- Dosage Effects in Animal Models : In studies involving animal models, varying dosages of the compound revealed that low doses effectively modulate enzyme activity without significant toxicity, while higher doses resulted in neurotoxic effects and disruptions in normal cellular processes .

- Temporal Effects : Laboratory studies have shown that the biological activity of this compound can degrade over time. Prolonged exposure leads to sustained inhibition of enzyme activity, highlighting the importance of dosage and exposure duration in therapeutic applications .

Comparative Analysis

| Property/Compound | Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride | Dabigatran Etexilate | Other Analogues |

|---|---|---|---|

| Molecular Weight | 299.79638 g/mol | 627.6 g/mol | Varies |

| Mechanism of Action | Acetylcholinesterase inhibition | Thrombin inhibition | Varies |

| Biological Activity | Neurotransmitter modulation | Anticoagulant | Varies |

| Safety Profile | Moderate toxicity at high doses | Generally safe | Varies |

Applications in Research

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride is utilized across various scientific fields:

Q & A

Q. What synthetic methodologies are recommended for preparing Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride?

A two-step approach is typically employed:

- Step 1 : React 4-aminophenylamine derivatives with hexyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate. This follows protocols for carbamoylation of aromatic amines, as demonstrated in alkyl carbamate syntheses .

- Step 2 : Treat the intermediate with hydrochloric acid to generate the hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the final product. Purity validation using HPLC (C18 columns, acetonitrile/water gradients) ensures removal of unreacted precursors .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm carbamate (-OCONH-) and methylene (-CH2-) group integration. Aromatic proton signals (δ 6.5–7.5 ppm) and hexyl chain methylene peaks (δ 1.2–1.6 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C14H21ClN3O2).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What safety protocols are necessary for laboratory handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical guidelines .

Advanced Research Questions

Q. How can experimental designs assess the compound’s stability under varying pH and temperature conditions?

- pH Stability Studies : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals (0, 24, 48 hours). Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) predicts shelf-life .

Q. What methodologies resolve contradictions in reported biological activity data?

- Purity Validation : Cross-check batches using certified reference standards (e.g., USP/EP guidelines) to rule out impurity-driven artifacts .

- Assay Standardization : Use cell-based assays (e.g., enzyme inhibition) with internal controls (e.g., known inhibitors) to normalize inter-lab variability.

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may confound activity measurements .

Q. How can computational chemistry enhance understanding of reactivity and interaction mechanisms?

- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Compare computed NMR shifts with experimental data for validation .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carbamate group and active-site residues .

Q. What strategies optimize solubility for in vitro studies?

- Co-Solvent Systems : Test DMSO-water or PEG-400 mixtures. Phase solubility diagrams identify optimal ratios.

- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility.

- Micellar Encapsulation : Use surfactants (e.g., Tween-80) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.